

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-propoxybenzene

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-propoxybenzene

Cat. No.: B1290856

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CAS Number: 1016889-72-7

This technical guide provides a comprehensive overview of **2-Bromo-4-fluoro-1-propoxybenzene**, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain data for this specific compound, this guide presents a combination of confirmed information, plausible synthetic routes derived from analogous compounds, and potential applications based on the known reactivity of its structural motifs.

Chemical and Physical Properties

2-Bromo-4-fluoro-1-propoxybenzene is a substituted aromatic compound. While detailed experimental data on its physical properties are not widely published, its key identifiers and calculated properties are summarized below.

Property	Value	Source
CAS Number	1016889-72-7	[1][2]
Molecular Formula	C ₉ H ₁₀ BrFO	[1]
Molecular Weight	233.08 g/mol	[1]
Appearance	Not specified (likely a liquid or low-melting solid)	N/A
Boiling Point	Not specified	N/A
Density	Not specified	N/A
Solubility	Expected to be soluble in common organic solvents	N/A

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for **2-Bromo-4-fluoro-1-propoxybenzene** is not readily available in the public domain. However, a plausible and widely used method for the preparation of aryl ethers is the Williamson ether synthesis.[3][4] This approach would involve the O-alkylation of a corresponding phenol.

Plausible Synthetic Pathway

A likely synthetic route to **2-Bromo-4-fluoro-1-propoxybenzene** involves a two-step process starting from 4-fluorophenol.



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Caption: Plausible synthetic pathway for **2-Bromo-4-fluoro-1-propoxybenzene**.

Experimental Protocol (Hypothetical)

The following experimental protocol is a hypothetical procedure based on established methods for the synthesis of similar compounds.^{[5][6][7][8]}

Step 1: Bromination of 4-Fluorophenol to 2-Bromo-4-fluorophenol

- Materials: 4-Fluorophenol, a brominating agent (e.g., N-Bromosuccinimide or Bromine), and a suitable solvent (e.g., dichloromethane or acetic acid).
- Procedure:
 - Dissolve 4-fluorophenol in the chosen solvent and cool the mixture in an ice bath.
 - Slowly add the brominating agent portion-wise while maintaining the low temperature.
 - Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
 - Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
 - Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by column chromatography or distillation to yield 2-bromo-4-fluorophenol.

Step 2: Williamson Ether Synthesis to **2-Bromo-4-fluoro-1-propoxybenzene**

- Materials: 2-Bromo-4-fluorophenol, a propylating agent (e.g., 1-bromopropane or 1-iodopropane), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., acetone or dimethylformamide).
- Procedure:
 - To a solution of 2-bromo-4-fluorophenol in the solvent, add the base and stir for a short period to form the phenoxide.
 - Add the propylating agent to the reaction mixture.

- Heat the reaction to reflux and monitor its progress by TLC.
- After completion, cool the mixture to room temperature and quench with water.
- Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the residue by column chromatography or vacuum distillation to obtain **2-Bromo-4-fluoro-1-propoxybenzene**.

Spectroscopic Data (Hypothetical)

While experimental spectra for **2-Bromo-4-fluoro-1-propoxybenzene** are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 1: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4	dd	1H	Ar-H
~7.1	m	1H	Ar-H
~6.9	dd	1H	Ar-H
~4.0	t	2H	-OCH ₂ -
~1.8	sextet	2H	-CH ₂ -
~1.0	t	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~157 (d)	C-F
~152	C-O
~128 (d)	Ar-CH
~118 (d)	Ar-CH
~115 (d)	Ar-CH
~112 (d)	C-Br
~71	-OCH ₂ -
~22	-CH ₂ -
~10	-CH ₃

Table 3: Predicted Key IR Absorptions (cm⁻¹)

Wavenumber (cm ⁻¹)	Bond Vibration
~3050-3100	C-H (aromatic)
~2850-2980	C-H (aliphatic)
~1580, 1480	C=C (aromatic)
~1250	C-O (ether)
~1100	C-F
~600	C-Br

Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Applications in Drug Discovery

The structural features of **2-Bromo-4-fluoro-1-propoxybenzene** make it a promising scaffold for the synthesis of novel pharmaceutical agents.[13][14][15] The presence of bromo, fluoro, and propoxy groups offers several advantages in medicinal chemistry.

- **Fluorine Moiety:** The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.
- **Bromo Substituent:** The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of diverse compound libraries for screening.
- **Propoxy Group:** The propoxy chain can influence the lipophilicity and solubility of a molecule, which are critical parameters for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

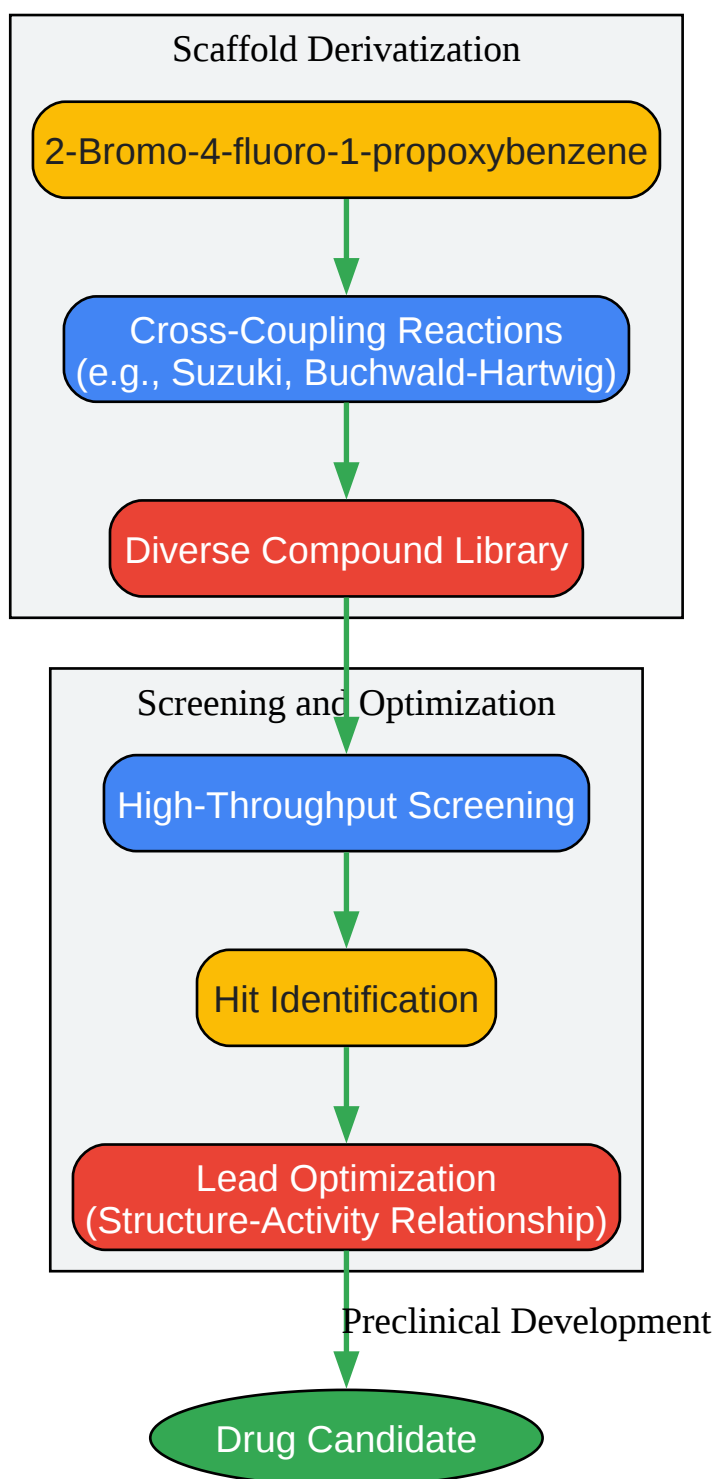
Potential Therapeutic Areas

While there are no specific drugs reported to be synthesized directly from **2-Bromo-4-fluoro-1-propoxybenzene**, the bromo-fluoro-phenyl motif is present in various biologically active molecules, suggesting its potential in areas such as:

- **Oncology:** As a building block for kinase inhibitors or other anti-cancer agents.
- **Neuroscience:** For the development of compounds targeting receptors or enzymes in the central nervous system.
- **Infectious Diseases:** As a scaffold for novel antibacterial or antiviral drugs.

Workflow for Drug Discovery Application

The following diagram illustrates a general workflow for utilizing **2-Bromo-4-fluoro-1-propoxybenzene** in a drug discovery program.



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Caption: A generalized workflow for the application of **2-Bromo-4-fluoro-1-propoxybenzene** in drug discovery.

In conclusion, while specific experimental data for **2-Bromo-4-fluoro-1-propoxybenzene** is limited in the public domain, its chemical structure suggests it is a valuable and versatile intermediate for the synthesis of complex organic molecules with potential applications in pharmaceutical research and development. Further studies are warranted to fully characterize its properties and explore its utility in medicinal chemistry.

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